Dibutyl D-tartrate
Overview
Description
Dibutyl D-tartrate is a di-ester of tartaric acid and butanol . It has been used as a chiral oil to separate enantiomers in chromatography . Other uses include its role in farinographs and as a plasticizer . The material is classed as “green” as it is made from natural products and is biodegradable .
Molecular Structure Analysis
The molecular formula of Dibutyl D-tartrate is C12H22O6 . It has an average mass of 262.299 Da and a monoisotopic mass of 262.141632 Da .Physical And Chemical Properties Analysis
Dibutyl D-tartrate has a density of 1.1±0.1 g/cm³ . Its boiling point is 320.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 64.2±0.3 cm³ . It has 6 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .Scientific Research Applications
Chiral Resolution in Chromatography
Dibutyl D-tartrate: is utilized as a chiral oil in chromatographic processes to separate enantiomers . This application is crucial in pharmaceutical research where the chirality of a compound can determine its efficacy and safety. The ability of dibutyl D-tartrate to interact with different enantiomers allows for the separation of these mirror-image molecules, which is essential for the production of enantiopure substances.
Farinograph Analysis
In the field of food science, dibutyl D-tartrate is used in farinographs to assess the rheological properties of dough . This helps in determining the quality of flour and understanding the behavior of dough during the mixing process. The data obtained from farinograph analysis is vital for improving the texture and consistency of baked products.
Plasticizer in Polymer Research
The compound serves as a “green” plasticizer due to its derivation from natural products and biodegradability . In polymer research, dibutyl D-tartrate is added to plastics to enhance their flexibility and processability. Its eco-friendly nature makes it a preferred choice in developing sustainable materials.
Dielectric Material Studies
With a dielectric constant of 9.4, dibutyl D-tartrate is studied for its potential use in electronic applications . Materials with high dielectric constants are essential in the manufacturing of capacitors and other electronic components. Researchers explore the properties of dibutyl D-tartrate to develop more efficient and compact electronic devices.
Synthesis of Biodegradable Polymers
Dibutyl D-tartrate’s biodegradability makes it an attractive monomer for synthesizing biodegradable polymers . These polymers are designed to break down in the environment, reducing plastic pollution. The research into biodegradable polymers is a significant step towards eco-friendly material science.
Green Chemistry Applications
As a compound made from renewable resources, dibutyl D-tartrate aligns with the principles of green chemistry . It is used in various chemical syntheses and processes that aim to reduce or eliminate the use and generation of hazardous substances. Its application in green chemistry highlights the shift towards more sustainable and environmentally friendly practices in the chemical industry.
Mechanism of Action
Target of Action
Dibutyl D-tartrate is a di-ester of tartaric acid and butanol . It has been used as a chiral oil to separate enantiomers in chromatography . The primary targets of Dibutyl D-tartrate are the enantiomers that need to be separated in the process of chromatography .
Mode of Action
The compound interacts with its targets (enantiomers) by acting as a chiral oil in the process of chromatography . This interaction results in the separation of enantiomers, which are molecules that are mirror images of each other .
Biochemical Pathways
It’s known that the compound plays a crucial role in the process of chromatography, which is a technique used to separate and identify compounds in a mixture .
Pharmacokinetics
As a compound used in chromatography, its bioavailability would be determined by its ability to interact with and separate enantiomers .
Result of Action
The primary result of Dibutyl D-tartrate’s action is the separation of enantiomers in chromatography . This allows for the identification and analysis of different compounds in a mixture .
Action Environment
The action of Dibutyl D-tartrate is influenced by the conditions of the chromatography process, such as the composition of the mobile phase and the type of stationary phase . Environmental factors such as temperature and pressure may also affect the compound’s action, efficacy, and stability .
Safety and Hazards
Dibutyl D-tartrate may cause skin, eye, and respiratory tract irritation . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .
Relevant Papers One relevant paper is "Enantioseparation of Three β-Agonists Using Di-n-butyl d-Tartrate-Boric Acid Complex as Chiral Selector by Means of MEEKC" . This study reported a method for the in situ synthesis of a novel complex chiral selector by the reaction of di-n-butyl d-tartrate with boric acid in a running buffer and its successful application in chiral MEEKC .
properties
IUPAC Name |
dibutyl (2S,3S)-2,3-dihydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQQSKDZQTOQG-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H]([C@@H](C(=O)OCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426326 | |
Record name | Dibutyl D-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl D-tartrate | |
CAS RN |
62563-15-9 | |
Record name | Dibutyl D-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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